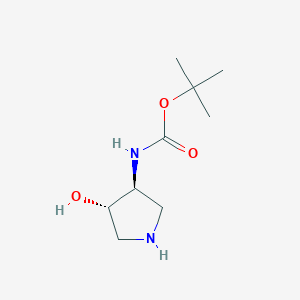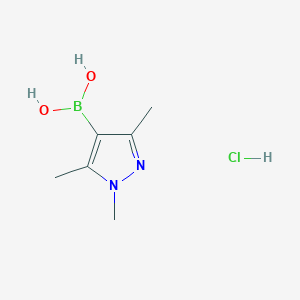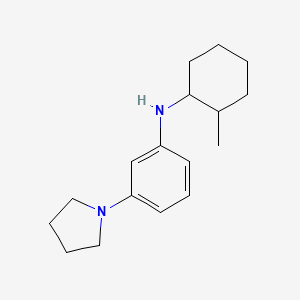
N-(2-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline
Overview
Description
N-(2-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline is a chemical compound that belongs to the class of arylcyclohexylamines. It is commonly referred to as 'methoxetamine' or 'MXE'. This compound has gained attention in the scientific community due to its potential use in research and medicinal applications.
Scientific Research Applications
Electroluminescence and Photophysics
N-(2-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline derivatives and related compounds are extensively studied for their photophysical properties and potential applications in electroluminescent devices. Compounds like N,N-Di(6-phenylpyridin-2-yl)aniline undergo cyclometalation to produce platinum complexes exhibiting structured emission spectra and long lifetimes, indicating potential uses in organic light-emitting diode (OLED) technology (Vezzu et al., 2010).
Synthetic Chemistry and Drug Development
The synthesis and reactivity of pyrrolidines, including derivatives of this compound, are of significant interest in organic chemistry. Pyrrolidines show diverse biological effects and are used in medicine and industry, for example, as dyes or agrochemical substances. The study of their chemistry is crucial for advancing fields such as drug discovery and material science (Żmigrodzka et al., 2022).
Crystallography and Material Science
The crystal structure of compounds related to this compound, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, reveals intricate molecular conformations and intermolecular interactions. These studies are pivotal for understanding the material properties and designing new materials with specific characteristics (Krishnan et al., 2021).
Antimicrobial and Antifungal Research
Monoterpene derivatives, closely related to pyrrolidine structures, exhibit significant biological activities, including antimicrobial and antifungal properties. Studies on such compounds help in the development of new pharmaceuticals to combat resistant strains of bacteria and fungi (Masila et al., 2020).
properties
IUPAC Name |
N-(2-methylcyclohexyl)-3-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-14-7-2-3-10-17(14)18-15-8-6-9-16(13-15)19-11-4-5-12-19/h6,8-9,13-14,17-18H,2-5,7,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJMPJBWEKWGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=CC(=CC=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




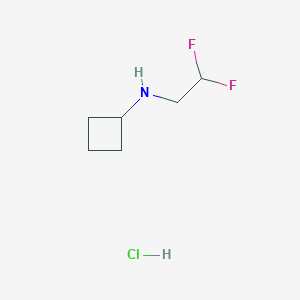




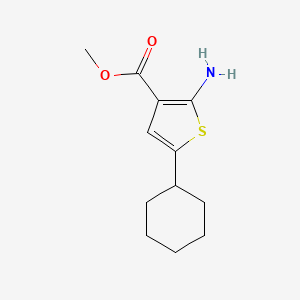



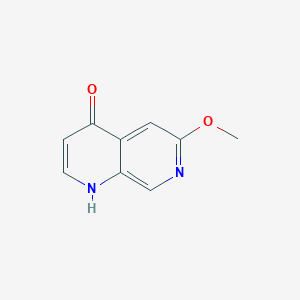
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1424411.png)
